molecular formula C13H16Cl2N2O B1445777 8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride CAS No. 1864057-69-1

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride

Cat. No.: B1445777
CAS No.: 1864057-69-1
M. Wt: 287.18 g/mol
InChI Key: CJJXKCOQTKSFFV-UHFFFAOYSA-N
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Description

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride is a chemical compound with the molecular formula C12H12N2O2ClH It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

IUPAC Name

8-(azetidin-3-ylmethoxy)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-10-7-14-8-10;;/h1-6,10,14H,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJXKCOQTKSFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with azetidine. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like molecular iodine or silica gel. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as molecular iodine. .

Scientific Research Applications

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride involves its interaction with specific molecular targets. The azetidine ring in the compound is known to undergo nucleophilic addition reactions, which can result in the formation of quaternary amines. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride can be compared with other quinoline derivatives and azetidine-containing compounds. Similar compounds include:

Biological Activity

8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an azetidine ring and a methoxy group. The dihydrochloride form enhances its solubility, which is critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinergic Receptors : The compound has been studied for its affinity towards nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neuroprotection .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes.

Biological Activity Overview

Biological Activity Description References
Nicotinic Receptor Agonism Acts as an agonist at α4β2-nAChR, influencing neurotransmitter release. ,
Antimicrobial Effects Demonstrated ability to inhibit bacterial growth in vitro.
Cytotoxicity in Cancer Cells Exhibits cytotoxic effects against various cancer cell lines.

Case Studies

  • Nicotinic Receptor Studies
    • A study evaluated the pharmacological profile of similar compounds targeting nAChRs and found that modifications to the quinoline structure could enhance receptor selectivity and potency . This suggests that this compound may also benefit from structural optimization.
  • Antimicrobial Activity
    • Research investigating the antimicrobial properties revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells
    • In vitro studies showed that the compound induced apoptosis in glioblastoma cells, highlighting its potential as an anticancer agent . Further investigations into the mechanism revealed that it may act through the modulation of specific signaling pathways involved in cell survival.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of quinoline derivatives. The following findings are noteworthy:

  • Selectivity for nAChRs : Modifications in the azetidine ring have been shown to improve selectivity for α4β2-nAChR over other subtypes, which is crucial for minimizing side effects associated with broader receptor activity .
  • Synergistic Effects : Combining this compound with other antimicrobial agents has demonstrated synergistic effects, increasing overall efficacy against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride
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8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride

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